4-Oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid is a key intermediate compound used in the synthesis of Prasugrel, a thienopyridine antiplatelet agent. [] It is a synthetic compound, not found naturally. Its importance lies in its role as a precursor molecule in various chemical reactions, leading to the development of novel compounds with potential biological activities, particularly in the field of antiplatelet agents. []
4-Oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid is a chemical compound that has garnered attention for its potential applications in medicinal chemistry and drug design. This compound features a unique thieno[3,2-c]pyridine moiety, which is known for its biological activity. The structural complexity and functional groups present in this compound make it a subject of interest for various scientific investigations.
The information regarding the synthesis and properties of 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid can be found in various academic publications and chemical databases. Notable sources include research articles from journals such as MDPI and PMC, which provide insights into its synthesis and applications in medicinal chemistry .
This compound belongs to the class of oxo acids and is characterized by the presence of both a carboxylic acid group and a ketone group. Its thieno[3,2-c]pyridine structure places it within the broader category of heterocyclic compounds, which are widely studied for their pharmacological properties.
The synthesis of 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid typically involves multi-step organic reactions. A common method includes the use of thieno[3,2-c]pyridine derivatives as starting materials. The synthesis may involve condensation reactions followed by oxidation steps to introduce the keto group.
The reactivity of 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid can be explored through various chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts to achieve desired yields and purities.
The mechanism of action for compounds like 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid often involves interaction with biological targets such as enzymes or receptors:
Research indicates that similar compounds have shown potential in modulating autophagy and exhibiting anti-inflammatory effects .
4-Oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid is primarily investigated for its potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting the importance of structural diversity in drug design and development.
Fused heterocyclic systems represent a cornerstone of modern medicinal chemistry, combining the pharmacological advantages of multiple heterocyclic rings within a single molecular architecture. Thieno[3,2-c]pyridine derivatives belong to the class of bicyclic fused systems where a thiophene ring is annulated to a pyridine ring, creating a privileged scaffold with distinctive electronic and spatial properties. The specific fusion pattern ([3,2-c]) indicates the thiophene's third and second atoms connect to the pyridine's carbon atoms at positions 2 and 3, respectively. This arrangement creates a partially saturated system, as evidenced in 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid where the central ring exists in its 4,5,6,7-tetrahydro form [1] [2]. The molecular formula (C₁₁H₁₃NO₃S) confirms the bicyclic core structure decorated with a keto-carboxylic acid chain. This specific substitution pattern introduces both hydrogen-bond acceptor (ketone) and donor/acceptor (carboxylic acid) functionalities, significantly influencing the molecule's physicochemical profile and potential for target interactions [2] [4].
Table 1: Structural Characteristics of 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic Acid
Characteristic | Value/Descriptor | Source/Confirmation Method |
---|---|---|
IUPAC Name | 4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutanoic acid | [1] [4] |
CAS Registry Number | 926252-17-7 | [4] |
Molecular Formula | C₁₁H₁₃NO₃S | [2] [4] |
Molecular Weight | 239.29 g/mol | [4] |
SMILES | C1CN(CC2=C1SC=C2)C(=O)CCC(=O)O | [2] |
Key Structural Features | Fused bicyclic thienopyridine core (6,7-dihydro-4H-thieno[3,2-c]pyridine), Ketone linker (4-oxo), Butanoic acid chain | [1] [2] |
Thieno[3,2-c]pyridine derivatives constitute a pharmaceutically significant chemotype due to their structural similarity to biologically active molecules interacting with diverse enzyme families and receptors. The core scaffold is a bioisostere of other fused bicyclic systems like indoles, quinolines, and isoquinolines, often mimicking their pharmacophoric features while offering distinct electronic and metabolic properties. The partially saturated 6,7-dihydro-4H-thieno[3,2-c]pyridine moiety present in 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid provides conformational flexibility compared to fully aromatic systems, potentially allowing for better adaptation within binding pockets. This specific core is recognized as a valuable intermediate in synthesizing more complex bioactive molecules targeting various therapeutic areas [1] [4] . Research on structurally related fused heterocycles, such as β-carboline-pyrazoline hybrids derived from pyrido[3,4-b]indole, demonstrates potent anti-leishmanial activity (EC₅₀ values reaching 1.47 µM), highlighting the broader potential of such frameworks in combating neglected tropical diseases [5]. Furthermore, patents covering 6,7-dihydrothieno[3,2-d]pyrimidines (closely related structures) for treating inflammatory diseases underscore the therapeutic relevance of this scaffold class, particularly in modulating immune responses and inflammatory pathways .
The incorporation of a carboxylic acid moiety, as seen in the butanoic acid chain of 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid, is a strategic design element in medicinal chemistry. This functional group serves multiple critical roles. Primarily, it significantly modulates the molecule's physicochemical properties, notably increasing water solubility (compared to the parent scaffold alone) and influencing the ionization state across physiological pH ranges. The predicted pKa of similar carboxylic acid-containing fused heterocycles suggests ionization occurs readily under physiological conditions . This ionization state is crucial for forming strong electrostatic interactions (salt bridges) and hydrogen bonds with complementary basic (e.g., arginine, lysine, histidine) and polar residues within target protein binding sites. The four-atom spacer (butanoic acid) between the ketone and the carboxylic acid provides conformational flexibility and an optimal distance for engaging with distal binding elements, potentially forming bidentate interactions. Furthermore, carboxylic acid groups are common pharmacophores in drugs targeting metalloenzymes (e.g., angiotensin-converting enzyme inhibitors, matrix metalloproteinase inhibitors) where they coordinate essential metal ions like zinc. The presence of the carboxylic acid also offers a versatile handle for further chemical modification, such as amide coupling reactions to generate prodrugs (e.g., esters) or to append additional pharmacophoric elements, thereby expanding structure-activity relationship exploration around the core thienopyridine scaffold [2] [4] .
Table 2: Related Bioactive Compounds Featuring Fused Heterocyclic Scaffolds with Carboxylic Acid Moieties
Compound Name | Core Structure | Molecular Formula | Key Features/Biological Relevance | Reference |
---|---|---|---|---|
4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid | 6,7-Dihydro-4H-thieno[3,2-c]pyridine | C₁₁H₁₃NO₃S | Intermediate with ketone-carboxylic acid linker, research use | [1] [2] [4] |
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-one | C₇H₇NOS | Core scaffold building block without extended acid chain | [3] |
(4-OXO-6,7-DIHYDRO-4H,5H-CYCLOPENTA[4,5]THIENO-[2,3-D]PYRIMIDIN-3-YL)-ACETIC ACID | Cyclopenta[4,5]thieno[2,3-d]pyrimidine | C₁₁H₁₀N₂O₃S | Tricyclic system with acetic acid linker, research chemical | |
9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | β-Carboline (Pyrido[3,4-b]indole) | C₁₉H₁₄N₂O₂ | Key intermediate for anti-leishmanial hybrid molecules | [5] |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2